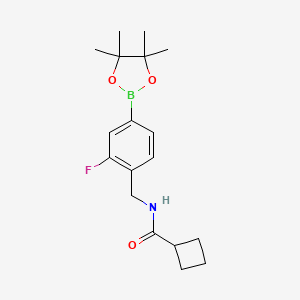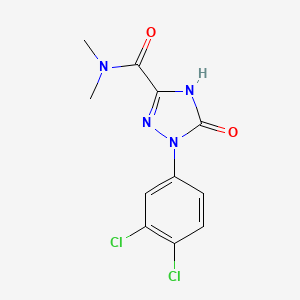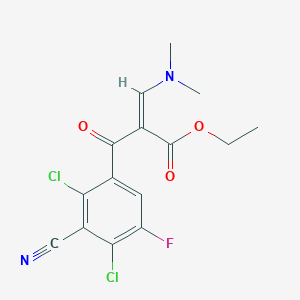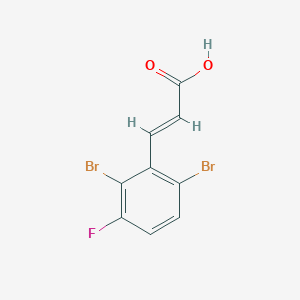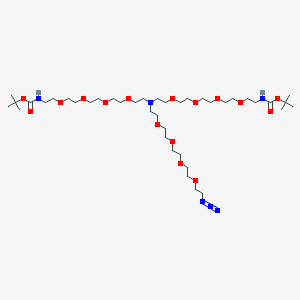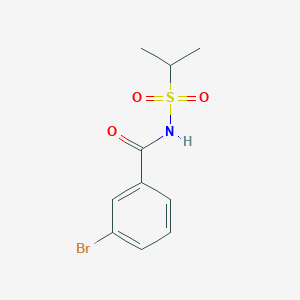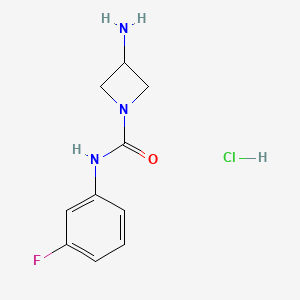
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole is a synthetic organic compound with the molecular formula C15H18ClN3O4 It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a chloro substituent, and a methoxy-methyl-carbamoyl group attached to an indazole core
準備方法
The synthesis of 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available indazole derivatives.
Chlorination: Introduction of the chloro group at the 5-position of the indazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Boc Protection: Protection of the indazole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methoxy-Methyl-Carbamoylation: Introduction of the methoxy-methyl-carbamoyl group through a reaction with methoxy-methyl isocyanate or similar reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.
化学反応の分析
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free indazole derivative.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar compounds to 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole include other indazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
5-chloro-3-(methoxy-methyl-carbamoyl)indazole: Lacks the Boc protecting group.
1-Boc-3-(methoxy-methyl-carbamoyl)indazole: Lacks the chloro substituent.
1-Boc-5-chloroindazole: Lacks the methoxy-methyl-carbamoyl group.
特性
分子式 |
C15H18ClN3O4 |
|---|---|
分子量 |
339.77 g/mol |
IUPAC名 |
tert-butyl 5-chloro-3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate |
InChI |
InChI=1S/C15H18ClN3O4/c1-15(2,3)23-14(21)19-11-7-6-9(16)8-10(11)12(17-19)13(20)18(4)22-5/h6-8H,1-5H3 |
InChIキー |
SKBZJXIVWSLWRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


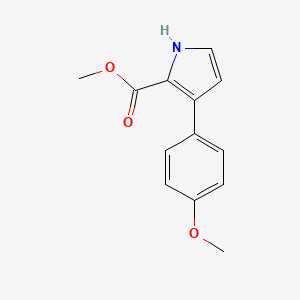
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
